4-Chloro-6-ethyl-2-(piperidin-1-YL)pyrimidine

Overview

Description

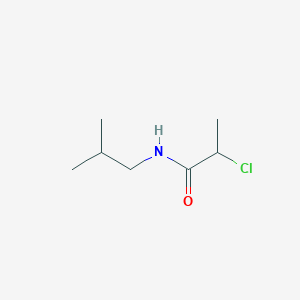

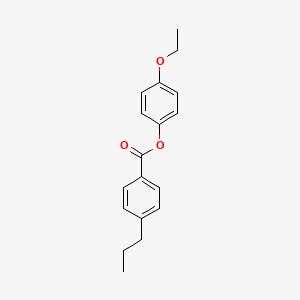

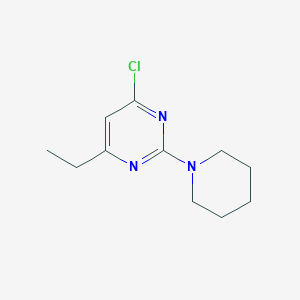

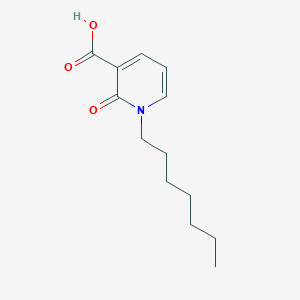

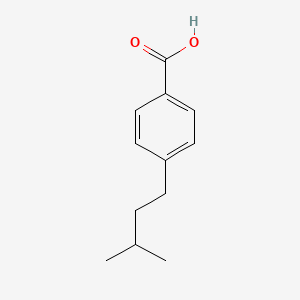

“4-Chloro-6-ethyl-2-(piperidin-1-YL)pyrimidine” is a halogenated heterocycle . It has the empirical formula C11H16ClN3 and a molecular weight of 225.72 . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-6-ethyl-2-(piperidin-1-YL)pyrimidine” were not found, there are general methods for synthesizing pyrimidines. For instance, one method involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The SMILES string for this compound is ClC1=CC(CC)=NC(N2CCCCC2)=N1 . This provides a simplified linear representation of the compound’s structure. The InChI key, which is a unique identifier for chemical substances, is DEFHAJMRIODKPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in form . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 . The SMILES string for this compound is ClC1=CC(CC)=NC(N2CCCCC2)=N1 , and the InChI key is DEFHAJMRIODKPC-UHFFFAOYSA-N .Scientific Research Applications

Drug Design and Pharmacology

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Pyrimidine derivatives also have a high degree of structural diversity and are broadly applied in therapeutic disciplines .

Anticancer Activity

Pyrimidine derivatives have been reported to exhibit anticancer activity . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .

Antimicrobial Activity

Both piperidine and pyrimidine derivatives have been reported to exhibit antimicrobial activity . They can be used in the development of new antimicrobial agents.

Antiviral Activity

Piperidine derivatives have been reported to have antiviral properties . They can be used in the development of new antiviral drugs.

Antimalarial Activity

Piperidine derivatives have been reported to exhibit antimalarial activity . They can be used in the development of new antimalarial drugs.

Anti-Inflammatory and Analgesic Activities

Piperidine and pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They can be used in the development of new anti-inflammatory and analgesic drugs.

Antihypertensive Activity

Piperidine derivatives have been reported to exhibit antihypertensive activity . They can be used in the development of new antihypertensive drugs.

Antipsychotic Activity

Piperidine derivatives have been reported to exhibit antipsychotic activity . They can be used in the development of new antipsychotic drugs.

Future Directions

While specific future directions for “4-Chloro-6-ethyl-2-(piperidin-1-YL)pyrimidine” were not found, there are general trends in the field of pyrimidine research. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFHAJMRIODKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590739 | |

| Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-ethyl-2-(piperidin-1-YL)pyrimidine | |

CAS RN |

901586-58-1 | |

| Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)